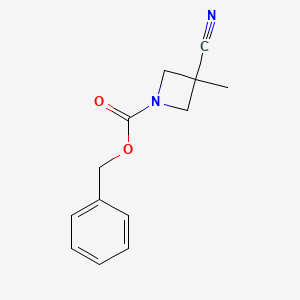![molecular formula C12H20ClNO B15304429 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is a hydrochloride salt form of an amine, which features a phenyl ring substituted with a propan-2-yloxy group and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyacetophenone and isopropyl bromide.
Etherification: The 4-hydroxyacetophenone undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)acetophenone.
Reduction: The ketone group in 4-(propan-2-yloxy)acetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for the etherification and reduction steps, as well as advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The phenyl ring can be hydrogenated under high pressure to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride involves its interaction with biological targets through its amine group. This can include binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodophenyl)propan-2-amine hydrochloride: Similar structure but with an iodine substituent instead of a propan-2-yloxy group.
2-(4-Methoxyphenyl)propan-2-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride: Similar structure but with additional methoxy groups on the phenyl ring.
Uniqueness
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, from synthetic chemistry to biological research .
Propiedades
Fórmula molecular |
C12H20ClNO |
|---|---|
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
2-(4-propan-2-yloxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)14-11-7-5-10(6-8-11)12(3,4)13;/h5-9H,13H2,1-4H3;1H |
Clave InChI |
GLNCIGCEUXEWCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(C)(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)
![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)



![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)




